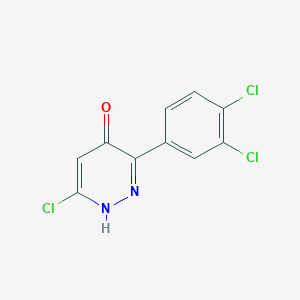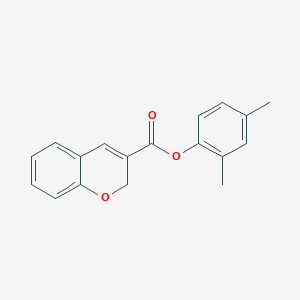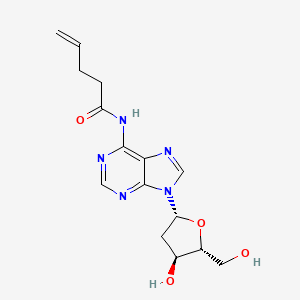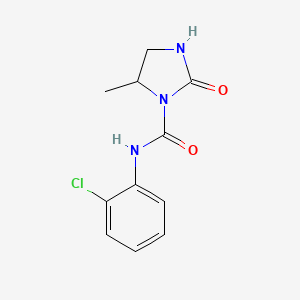
N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide: is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the imidazolidine ring, which also contains a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chloroaniline with 5-methyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, alkoxides, or amines, typically under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and coatings .
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
N-(2-Chlorophenyl)maleimide: This compound shares the chlorophenyl group but differs in the imide structure, which imparts different chemical properties and reactivity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but includes additional chlorine atoms on the benzamide structure, affecting its biological activity and applications.
Uniqueness: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is unique due to its imidazolidine ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
89645-90-9 |
|---|---|
Formule moléculaire |
C11H12ClN3O2 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H12ClN3O2/c1-7-6-13-10(16)15(7)11(17)14-9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3,(H,13,16)(H,14,17) |
Clé InChI |
FMTQTOSHZPLCJI-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(=O)N1C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


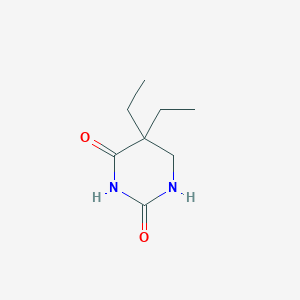
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
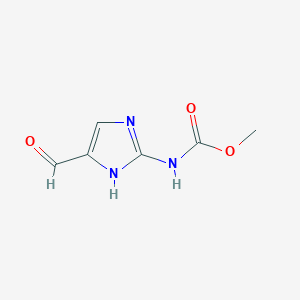

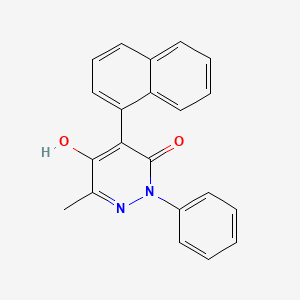
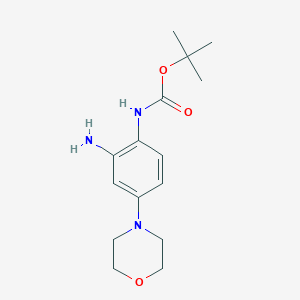
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
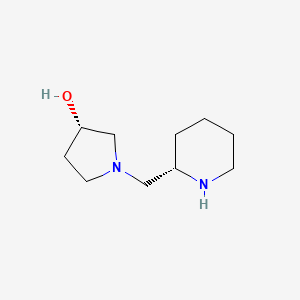
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


